molecular formula C14H17N3O B1418565 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline CAS No. 96898-79-2

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

Cat. No. B1418565
CAS RN: 96898-79-2
M. Wt: 243.3 g/mol
InChI Key: FFDKSGAHLMTNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles has been achieved by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles .


Molecular Structure Analysis

The molecular structure of “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kavitha et al. (2016) explored the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives using benzohydrazide. These compounds were characterized using various spectroscopic methods and tested for their antidiabetic, anti-inflammatory, and anticancer activities. This research indicates the potential of these compounds in the development of novel biologically active substances (Kavitha, Kannan, & Gnanavel, 2016).

Antimicrobial Activity

Another study by Kavitha et al. (2016) evaluated the in vitro antibacterial and antifungal activities of synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives. These compounds showed moderate to good antimicrobial activities against various bacterial and fungal strains, suggesting their potential use in antimicrobial therapies (Kavitha, Zulfareen, Kannan, & Gnanavel, 2016).

Natural Product Analogs and Antitumor Activity

Maftei et al. (2013) synthesized natural product analogs containing 1,2,4-oxadiazole rings and evaluated their antitumor activity against various cell lines. One of the compounds exhibited potent antitumor properties, demonstrating the potential of these derivatives in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Synthetic Method Development

Tarasenko et al. (2017) developed a synthesis method for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for polymerizations. This research contributes to the development of new synthetic pathways and materials in polymer chemistry (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).

Future Directions

Oxadiazoles, including “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDKSGAHLMTNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline
Reactant of Route 2
Reactant of Route 2
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline
Reactant of Route 3
Reactant of Route 3
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline
Reactant of Route 4
Reactant of Route 4
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline
Reactant of Route 5
Reactant of Route 5
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.